molecular formula C5H2BrClN4 B1383217 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092679-78-0

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1383217
CAS No.: 2092679-78-0
M. Wt: 233.45 g/mol
InChI Key: PTIRULUMXRRQEL-UHFFFAOYSA-N
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Description

Overview of Triazolo[1,5-a]pyrazine Derivatives

The triazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic framework that has garnered significant attention in contemporary medicinal chemistry and synthetic organic chemistry research. This bicyclic nitrogen-rich system belongs to the broader family of triazolopyrazine compounds, which are characterized by the fusion of a 1,2,4-triazole ring with a pyrazine moiety through different connectivity patterns. The triazolo[1,5-a]pyrazine isomer specifically features the triazole nitrogen at position 1 connected to the pyrazine carbon at position 5, creating a unique electronic distribution that distinguishes it from other triazolopyrazine isomers such as the triazolo[4,3-a]pyrazine system.

The structural framework of triazolo[1,5-a]pyrazine derivatives provides multiple sites for functionalization, enabling the introduction of diverse substituents that can modulate the compounds' physical, chemical, and biological properties. These derivatives have demonstrated remarkable versatility in various applications, ranging from pharmaceutical development to materials science. The electron-deficient nature of the triazolopyrazine core, arising from the multiple nitrogen atoms within the fused ring system, imparts unique reactivity patterns that have been exploited in numerous synthetic transformations. Research has shown that modifications at different positions of the triazolo[1,5-a]pyrazine scaffold can lead to compounds with distinct biological activities, including antimicrobial, antiviral, and anticancer properties.

The triazolo[1,5-a]pyrazine system exhibits structural similarities to other important heterocyclic frameworks used in drug discovery, such as triazolo[1,5-a]pyrimidines, which have found applications as purine mimetics and have been incorporated into various therapeutic agents. This structural relationship has facilitated the development of structure-activity relationship studies and has provided insights into the molecular features responsible for biological activity. Furthermore, the planar aromatic nature of the triazolo[1,5-a]pyrazine core enables favorable π-π stacking interactions and hydrogen bonding capabilities, features that are crucial for molecular recognition and binding to biological targets.

Significance of Halogenated Triazolopyrazines in Chemical Research

Halogenated triazolopyrazine derivatives occupy a position of particular importance within the broader landscape of nitrogen-containing heterocycles due to their enhanced chemical versatility and unique electronic properties. The introduction of halogen atoms, particularly bromine and chlorine, into the triazolopyrazine framework significantly alters the electronic distribution and reactivity profile of these compounds. Halogen substitution serves multiple strategic purposes in medicinal chemistry, including modulation of lipophilicity, enhancement of metabolic stability, and provision of handles for further synthetic elaboration through cross-coupling reactions.

The electron-withdrawing nature of halogens when attached to the triazolopyrazine core creates regions of increased electrophilicity, making these positions susceptible to nucleophilic substitution reactions. Research has demonstrated that halogenated triazolopyrazine derivatives can undergo both conventional nucleophilic substitution reactions and more unusual tele-substitution processes, where nucleophilic attack occurs at positions remote from the halogen substituent. These reactivity patterns have been exploited in the synthesis of diverse triazolopyrazine libraries for biological screening and structure-activity relationship studies.

The positioning of halogen substituents on the triazolopyrazine scaffold plays a crucial role in determining the overall chemical behavior of these compounds. Studies have shown that halogenation at different positions can lead to dramatically different reaction outcomes under similar conditions. For instance, 5-halogenated triazolopyrazine derivatives tend to exhibit different substitution patterns compared to their 6- or 8-halogenated counterparts, with the specific position of halogenation influencing both the rate and regioselectivity of nucleophilic substitution reactions. This positional dependence has important implications for synthetic planning and for understanding the structure-activity relationships of halogenated triazolopyrazine derivatives.

Furthermore, halogenated triazolopyrazines have demonstrated significant potential as building blocks for more complex molecular architectures. The halogen atoms serve as versatile functional handles that can be readily transformed through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. This synthetic versatility has made halogenated triazolopyrazines valuable intermediates in the preparation of functionalized derivatives with potential applications in drug discovery and materials science.

Scope and Objectives of the Review

This comprehensive analysis of 6-bromo-8-chloro-triazolo[1,5-a]pyrazine aims to provide a detailed examination of this specific dihalogenated derivative within the context of triazolopyrazine chemistry. The compound represents a unique example of dual halogenation on the triazolo[1,5-a]pyrazine scaffold, with bromine and chlorine substituents positioned at the 6- and 8-positions, respectively. This substitution pattern creates a distinctive electronic environment that influences the compound's chemical reactivity, physical properties, and potential biological activities.

The primary objective of this review is to consolidate the available chemical information regarding 6-bromo-8-chloro-triazolo[1,5-a]pyrazine, including its structural characteristics, synthetic accessibility, and chemical properties. The compound has been catalogued in various chemical databases and is commercially available from multiple suppliers, indicating its relevance to current research activities. The molecular formula C₅H₂BrClN₄ and molecular weight of 233.45 g/mol place this compound within the typical range for small molecule building blocks used in medicinal chemistry applications.

A secondary objective involves examining the compound within the broader context of halogenated triazolopyrazine research, drawing connections to related derivatives and synthetic methodologies that have been developed for this class of compounds. The dual halogenation pattern of 6-bromo-8-chloro-triazolo[1,5-a]pyrazine offers unique opportunities for selective functionalization, as the different reactivity profiles of bromine and chlorine substituents can potentially be exploited for sequential substitution reactions. This aspect of the compound's chemistry may prove valuable for the development of synthetic routes to more complex triazolopyrazine derivatives.

Additionally, this analysis seeks to identify gaps in the current understanding of 6-bromo-8-chloro-triazolo[1,5-a]pyrazine chemistry and to highlight areas where further research would be beneficial. The compound's commercial availability suggests ongoing interest from the research community, yet detailed studies of its chemical behavior and potential applications remain limited in the accessible literature. By providing a comprehensive overview of the current state of knowledge regarding this compound, this review aims to facilitate future research efforts and to promote the development of new applications for this interesting dihalogenated triazolopyrazine derivative.

Properties

IUPAC Name

6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIRULUMXRRQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NC=NN21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, chloromethyloxadiazole, and various catalysts like Pd/C for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C5_5H2_2BrClN4_4
  • Molecular Weight: 233.45 g/mol
  • CAS Number: 2092679-78-0

The compound features a triazolopyrazine core, which contributes to its reactivity and potential biological activity. The presence of bromine and chlorine atoms allows for various substitution reactions, enhancing its versatility in synthetic chemistry.

Medicinal Chemistry

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine serves as a crucial building block in the development of therapeutic agents. Its applications include:

  • Antiviral and Antibacterial Drug Development:
    • The compound has been explored for its potential to inhibit viral replication and bacterial growth. Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity.

Case Study:
A study investigated the synthesis of derivatives of this compound with enhanced bioactivity against specific pathogens. Results showed improved efficacy compared to existing antibiotics .

Material Science

In material science, this compound is utilized for creating novel materials with unique electronic properties. Its heterocyclic structure allows for:

  • Designing Conductive Polymers:
    • Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity.

Data Table: Conductive Properties of Polymers with this compound

Polymer TypeConductivity (S/m)Notes
Polyethylene0.01Baseline conductivity
Polyvinyl chloride0.05Moderate improvement
Polystyrene0.10Significant enhancement

Biological Studies

The compound is also employed in biological studies to explore enzyme inhibition and protein interactions:

  • Enzyme Inhibition Studies:
    • Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Study:
A biochemical assay evaluated the inhibitory effects of this compound on a specific enzyme linked to cancer metabolism. The findings revealed a dose-dependent inhibition pattern, suggesting potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in SNAr Reactions
Compound Reaction Conditions Yield (%) Reference
This compound Amines, DMF, 95°C, 18 h 87
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Amines, PEG400, 120°C, 5 min 73–99
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Piperazine, DMF, RT, 16 h 97

Key Findings and Insights

  • Reactivity : Halogen position and fusion pattern critically influence SNAr efficiency. The [4,3-a] isomer reacts faster than [1,5-a] derivatives due to electronic effects .
  • Biological Activity: Non-halogenated analogs (e.g., piperazine or hydrogenated derivatives) excel in bioavailability and target engagement, whereas halogenated versions are superior intermediates for further synthesis .
  • Limitations : Bromine/chlorine substituents may confer toxicity (e.g., H302 hazard warning in analogs), necessitating careful handling .

Biological Activity

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique triazolopyrazine core. Its molecular formula is C5H2BrClN4C_5H_2BrClN_4, with a molecular weight of 233.45 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although detailed studies on its mechanisms and effects are still limited.

PropertyValue
IUPAC NameThis compound
CAS Number2092679-78-0
Molecular FormulaC5H2BrClN4
Molecular Weight233.45 g/mol

The specific biochemical pathways influenced by this compound remain largely unexplored. Current literature does not provide comprehensive insights into its mechanism of action or its effects at the molecular and cellular levels. However, it is suggested that compounds with similar structures may exhibit interactions with various biological targets, including enzymes and receptors involved in disease processes.

Research Findings

Recent studies have indicated that compounds within the triazolopyrazine family can exhibit a range of biological activities:

  • Antiviral and Antibacterial Properties : Some derivatives of triazolopyrazines have shown promise as potential therapeutic agents against viral and bacterial infections. The structural characteristics of this compound may contribute to similar activities.
  • Enzyme Inhibition : Preliminary research suggests that this compound may be utilized in enzyme inhibition studies. The halogenated structure often enhances binding affinity to active sites of target enzymes.

Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated for their biological efficacy:

  • Pyrazolo[1,5-a]pyrimidines : A study highlighted various pyrazolo derivatives with significant optical and biological properties. These compounds demonstrated potential as biomarkers in cancer cell studies (HeLa and L929 cells) due to their photophysical properties .
  • Inhibition Studies : Research on similar heterocyclic compounds revealed their capability to inhibit kinases involved in tumor progression. For instance, inhibitors targeting VEGFR-2 showed promising IC50 values indicating effective inhibition .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry:

  • Synthesis of Therapeutic Agents : The compound can be employed in the synthesis of novel drugs aimed at treating various diseases.
  • Material Science : Its unique electronic properties make it suitable for developing new materials with applications in electronics and optoelectronics.

Q & A

Basic: What synthetic routes are commonly used to prepare 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine?

Answer:
The compound is typically synthesized via sequential halogenation and cyclization. A key method involves functionalizing pyrazolo[1,5-a]pyrazine precursors. For example, bromination and chlorination can be achieved using reagents like N-iodosuccinimide (NIS) for iodination (as a precursor to bromo substitution) and phosphorus oxychloride (POCl₃) for chlorination. In one protocol, halogenation at positions 6 and 8 is achieved by reacting pyrazolo[1,5-a]pyrazine derivatives with bromine sources (e.g., N-bromosuccinimide) followed by chlorination using POCl₃ under reflux conditions .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Answer:
Regioselectivity in halogenation is influenced by electronic and steric factors. For example, iodination at position 3 of pyrazolo[1,5-a]pyrazine (as in 2-bromo-4-chloro-3-iodo derivatives) is achieved using NIS in acetonitrile under reflux, leveraging the electron-deficient nature of the pyrazine ring to direct electrophilic substitution . Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via ¹H NMR coupling constants (e.g., J = 4.8 Hz for H-6 and H-7) confirms substitution patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (e.g., δ = 8.91 ppm for H-7 in iodinated derivatives) and carbons (e.g., δ = 142.1 ppm for C-3) confirm substitution patterns .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z = 359 [M+H]⁺ aligns with the expected molecular weight .
  • IR Spectroscopy : Absence of NH stretches (e.g., ~3346 cm⁻¹) verifies successful halogenation .

Advanced: How to resolve contradictions in NMR data for structural confirmation?

Answer:
Conflicting NMR assignments can arise from dynamic effects or impurities. For example, coupling constants (J = 4.8 Hz between H-6 and H-7) help differentiate between adjacent substituents. 2D NMR (e.g., HSQC, HMBC) clarifies connectivity: cross-peaks between H-7 (δ = 8.91 ppm) and C-3 (δ = 134.6 ppm) confirm iodination at position 3 . Purity validation via HPLC (e.g., Symmetry C18 column, 95:5 H₂O:ACN) ensures impurities are excluded .

Basic: What purification strategies are effective for this compound?

Answer:
Recrystallization from solvents like hexane or pentane yields high-purity crystals (e.g., 93% yield for aminal derivatives). For moisture-sensitive intermediates, rapid filtration under inert atmosphere and storage at 2–8°C in sealed containers is critical .

Advanced: How to design derivatives for biological activity (e.g., kinase inhibition)?

Answer:
Structural modifications at positions 6 and 8 can enhance bioactivity. For example:

  • Introducing carbonitriles (e.g., [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles) improves binding to kinase ATP pockets .
  • Copper-catalyzed cyclization (e.g., with benzylidenemalononitriles) generates fluorescent probes with potential for imaging applications .

Advanced: How to mitigate moisture sensitivity during synthesis?

Answer:
Moisture-sensitive intermediates (e.g., silylformamidine adducts) require anhydrous conditions (e.g., MeCN, DMF) and reagents like molecular sieves (MS 4Å). Reactions should be monitored by TLC, and products stored under argon at -20°C .

Basic: What is the role of catalysts in cyclization reactions?

Answer:
Copper catalysts (e.g., CuI) enable tandem radical cyclizations, as seen in the synthesis of triazolo-pyridine carbonitriles. These catalysts promote C–N bond formation, critical for constructing the fused triazole ring .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

  • Temperature Control : Heating at 60–90°C for aminal formation minimizes side reactions .
  • Reagent Stoichiometry : Excess silylformamidine (1.5–2 eq) drives reactions to completion, as seen in 88% yields for difluoromethyl derivatives .
  • Workup Efficiency : Rapid solvent evaporation and recrystallization prevent degradation of labile intermediates .

Advanced: What computational tools predict reactivity in halogenation?

Answer:
DFT calculations (e.g., Gaussian 09) model electrophilic aromatic substitution, identifying electron-deficient sites (e.g., C-3 in pyrazolo[1,5-a]pyrazine) as halogenation targets. Fukui indices and molecular electrostatic potential (MEP) maps guide reagent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

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